(R)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine
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Overview
Description
(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a bromo group, a trifluoromethyl group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dehalogenated compounds, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Mechanism of Action
The mechanism of action of (1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amine group may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a phenyl ring.
2-Bromo-5-methylpyridine: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the combination of the bromo, trifluoromethyl, and amine groups on a phenyl ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H9BrF3N |
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Molecular Weight |
268.07 g/mol |
IUPAC Name |
(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m1/s1 |
InChI Key |
IPLZHOOBPJFPAC-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)C(F)(F)F)Br)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N |
Origin of Product |
United States |
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